![molecular formula C20H22ClN3O7S2 B2988583 [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 731828-82-3](/img/structure/B2988583.png)
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Description
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C20H22ClN3O7S2 and its molecular weight is 515.98. The purity is usually 95%.
BenchChem offers high-quality [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies aim to optimize its potency and selectivity against specific cancer types .
- The compound has demonstrated antibacterial and antimicrobial effects against various pathogens. Investigations focus on understanding its mode of action, potential synergies with existing antibiotics, and development of novel antimicrobial agents .
- Researchers have explored the compound’s anti-inflammatory properties, assessing its impact on inflammatory pathways and pain management. Insights gained may contribute to the development of new analgesics and anti-inflammatory drugs .
- The compound interacts with calcium channels, making it relevant for cardiovascular research. Investigations include its effects on blood pressure regulation, vasodilation, and potential use in hypertension management .
- Studies have investigated the compound’s impact on glucose metabolism, insulin sensitivity, and lipid profiles. Researchers aim to uncover its potential as an antidiabetic agent or metabolic modulator .
- Preliminary data suggest that the compound may have neuroprotective effects. Researchers explore its ability to prevent neuronal damage, enhance cognitive function, and mitigate neurodegenerative diseases .
Anticancer Properties
Antibacterial and Antimicrobial Activity
Anti-inflammatory and Analgesic Potential
Cardiovascular Applications
Antidiabetic and Metabolic Effects
Neuroprotective Properties
These diverse applications highlight the compound’s versatility and underscore the need for further research to unlock its full potential. Keep in mind that ongoing studies may reveal additional uses and mechanisms of action. 🌟
properties
IUPAC Name |
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O7S2/c1-24(2)33(29,30)18-12-16(8-9-17(18)21)23-19(25)14-31-20(26)13-22-32(27,28)11-10-15-6-4-3-5-7-15/h3-12,22H,13-14H2,1-2H3,(H,23,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRZZBDSIJNKB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
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